N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is a complex organic compound that features a piperazine ring, a pyrrole ring, and an oxane ring
Preparation Methods
The synthesis of N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves multiple steps. The synthetic route may include the formation of the piperazine ring, followed by the introduction of the phenyl and oxane groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may scale up these reactions, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
Scientific Research Applications
N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can be compared to other compounds with similar structures, such as:
N-(4-(4-(CYCLOPROPYLMETHYL)PIPERAZINE-1-CARBONYL)PHENYL)QUINOLINE-8-SULFONAMIDE: This compound also features a piperazine ring and has applications in medicinal chemistry.
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative used in various synthetic applications.
The uniqueness of N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(3-oxopiperazine-1-carbonyl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H26N4O4/c27-19(15-22(7-13-30-14-8-22)26-10-1-2-11-26)24-18-5-3-17(4-6-18)21(29)25-12-9-23-20(28)16-25/h1-6,10-11H,7-9,12-16H2,(H,23,28)(H,24,27) |
InChI Key |
DUVHOPBOGFXKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)N4C=CC=C4 |
Origin of Product |
United States |
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